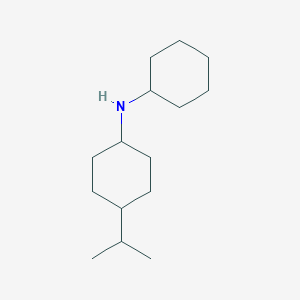

N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine

Description

N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine is a bicyclic amine featuring a cyclohexane backbone substituted with a cyclohexyl group at the nitrogen atom and an isopropyl group at the 4-position of the cyclohexane ring. Cyclohexanamine derivatives are critical intermediates in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic pathways .

Properties

CAS No. |

920280-64-4 |

|---|---|

Molecular Formula |

C15H29N |

Molecular Weight |

223.40 g/mol |

IUPAC Name |

N-cyclohexyl-4-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C15H29N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h12-16H,3-11H2,1-2H3 |

InChI Key |

WNCRLDQFFBDVGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a cyclization reaction, where a suitable precursor undergoes ring closure.

Introduction of the Isopropyl Group: The isopropyl group can be added via an alkylation reaction, using isopropyl halides in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

The compound serves as an intermediate in the development of new pharmaceuticals. Its structural features make it suitable for modifications that can lead to compounds with enhanced biological activity. For instance, research has indicated that derivatives of cyclohexane-1-amines can exhibit significant pharmacological effects, including analgesic and anti-inflammatory properties .

Case Study: Transaminase-Catalyzed Reactions

A notable application involves the use of transaminases to produce trans-4-substituted cyclohexane-1-amines from their corresponding cis-diastereomers. This biocatalytic approach has demonstrated high diastereomeric purity and yield, which is essential for pharmaceutical applications where stereochemistry plays a critical role in drug efficacy .

Industrial Applications

Organic Synthesis

N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine is utilized as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable building block for synthesizing more complex molecules. The compound's reactivity can be harnessed in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Binding to Receptors: The compound may interact with certain receptors, modulating their activity.

Enzyme Inhibition: It can act as an inhibitor of specific enzymes, affecting metabolic pathways.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The cyclohexyl and isopropyl groups in the target compound suggest higher lipophilicity compared to analogs like 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine, which has a less bulky tert-butyl group. This property impacts bioavailability and membrane permeability .

- Functional Groups : The imidazole ring in ’s compound increases hydrogen-bonding capacity, which may enhance target binding affinity in drug design .

2.3 Physicochemical and Pharmacokinetic Properties

- LogD Values : The chlorophenylmethyl derivative () has a LogD of 1.71 at pH 7.4, indicating moderate lipophilicity. This contrasts with the imidazole-containing analog (), where aromaticity may reduce solubility despite higher polarity .

Biological Activity

N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Structural Overview

This compound features a cyclohexane ring substituted with both a cyclohexyl group and a propan-2-yl group. Its molecular formula contributes to its unique interactions within biological systems, potentially leading to novel therapeutic applications.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, particularly in modulating neurotransmitter systems. The following table summarizes findings related to the biological activity of this compound and its analogs:

Case Studies

- Antidepressant Effects : A study explored the antidepressant potential of cyclohexane derivatives, suggesting that this compound may influence serotonin and norepinephrine pathways, which are crucial for mood regulation.

- Antipsychotic Applications : Research into related compounds has shown efficacy in treating both positive and negative symptoms of schizophrenia. The structural similarities suggest that this compound may share these properties, warranting further investigation into its psychotropic effects .

- Anticonvulsant Activity : In vitro studies have demonstrated that certain analogs possess anticonvulsant properties, indicating potential therapeutic applications for seizure disorders. This suggests that this compound could be explored for similar uses .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Reductive Amination : Utilizing cyclohexanone as a starting material, followed by amine addition and reduction.

- Transaminase Catalysis : Employing transaminases for selective amination reactions to produce the desired amine structure with high diastereomeric purity .

These synthesis routes highlight the compound's accessibility for research and potential industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.